molecular formula C3H6ClN3S B6218475 1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride CAS No. 2742653-73-0

1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride

Cat. No.: B6218475
CAS No.: 2742653-73-0
M. Wt: 151.62 g/mol
InChI Key: RYODEJKBRIYZGE-UHFFFAOYSA-N
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Description

1-(1,2,3-Thiadiazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of appropriate thiadiazole precursors with methanamine under specific conditions. One common method involves the reaction of 1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanamine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups attached to the thiadiazole ring.

Scientific Research Applications

1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves the reaction of 1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride to form 1,2,3-thiadiazole-5-carbonyl chloride. This intermediate is then reacted with methylamine to form 1-(1,2,3-thiadiazol-5-yl)methanamine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "1,2,3-thiadiazole-5-carboxylic acid", "Thionyl chloride", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "1. 1,2,3-thiadiazole-5-carboxylic acid is reacted with thionyl chloride to form 1,2,3-thiadiazole-5-carbonyl chloride.", "2. 1,2,3-thiadiazole-5-carbonyl chloride is reacted with methylamine to form 1-(1,2,3-thiadiazol-5-yl)methanamine.", "3. 1-(1,2,3-thiadiazol-5-yl)methanamine is treated with hydrochloric acid to form the hydrochloride salt of the final product, 1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride." ] }

CAS No.

2742653-73-0

Molecular Formula

C3H6ClN3S

Molecular Weight

151.62 g/mol

IUPAC Name

thiadiazol-5-ylmethanamine;hydrochloride

InChI

InChI=1S/C3H5N3S.ClH/c4-1-3-2-5-6-7-3;/h2H,1,4H2;1H

InChI Key

RYODEJKBRIYZGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=N1)CN.Cl

Purity

95

Origin of Product

United States

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